molecular formula C11H16N2O2 B1407679 tert-butyl (3E)-3-(cyanomethylidene)pyrrolidine-1-carboxylate CAS No. 1339892-43-1

tert-butyl (3E)-3-(cyanomethylidene)pyrrolidine-1-carboxylate

Cat. No. B1407679
M. Wt: 208.26 g/mol
InChI Key: FLCAOROXCRZCMI-RUDMXATFSA-N
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Patent
US08962596B2

Procedure details

Diethyl cyanomethylphosphonate (4.247 mL, 26.99 mmol) was suspended in THF (135.0 mL) and cooled to 0° C. Potassium 2-methylpropan-2-olate (32.39 mL, 32.39 mmol) was added portion-wise and stirred at 0° C. for 10 minutes. tert-Butyl 3-oxopyrrolidine-1-carboxylate (5 g, 26.99 mmol) was added dropwise as a solution in THF (25 mL). The resulting mixture was allowed to warm to ambient temperature overnight. The reaction mixture was concentrated under reduced pressure and the residue partitioned between saturated aqueous NH4Cl and EtOAc. The organics were washed with brine, dried, MgSO4 and concentrated under reduced pressure to afford the crude material, which was passed through a pad of Celite® and silica, eluting with DCM to furnish tert-butyl 3-(cyanomethylene)pyrrolidine-1-carboxylate (2.5 g, 12.00 mmol, 44.47% yield. 1H NMR (CDCl3) δ 5.8 (s, 1H), 4.26 (t, 2H), 3.85 (s, 2H), 2.28 (t, 2H), 2.06-1.96 (m, 1H), 1.54 (s, 9H).
Quantity
4.247 mL
Type
reactant
Reaction Step One
Quantity
32.39 mL
Type
reactant
Reaction Step Two
Quantity
5 g
Type
reactant
Reaction Step Three
Name
Quantity
25 mL
Type
solvent
Reaction Step Three
Name
Quantity
135 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[C:1]([CH2:3]P(=O)(OCC)OCC)#[N:2].CC([O-])(C)C.[K+].O=[C:19]1[CH2:23][CH2:22][N:21]([C:24]([O:26][C:27]([CH3:30])([CH3:29])[CH3:28])=[O:25])[CH2:20]1>C1COCC1>[C:1]([CH:3]=[C:19]1[CH2:23][CH2:22][N:21]([C:24]([O:26][C:27]([CH3:30])([CH3:29])[CH3:28])=[O:25])[CH2:20]1)#[N:2] |f:1.2|

Inputs

Step One
Name
Quantity
4.247 mL
Type
reactant
Smiles
C(#N)CP(OCC)(OCC)=O
Step Two
Name
Quantity
32.39 mL
Type
reactant
Smiles
CC(C)(C)[O-].[K+]
Step Three
Name
Quantity
5 g
Type
reactant
Smiles
O=C1CN(CC1)C(=O)OC(C)(C)C
Name
Quantity
25 mL
Type
solvent
Smiles
C1CCOC1
Step Four
Name
Quantity
135 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
stirred at 0° C. for 10 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to warm to ambient temperature overnight
Duration
8 (± 8) h
CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture was concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
the residue partitioned between saturated aqueous NH4Cl and EtOAc
WASH
Type
WASH
Details
The organics were washed with brine
CUSTOM
Type
CUSTOM
Details
dried
CONCENTRATION
Type
CONCENTRATION
Details
MgSO4 and concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
to afford the crude material, which
WASH
Type
WASH
Details
eluting with DCM

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
C(#N)C=C1CN(CC1)C(=O)OC(C)(C)C
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 44.47%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.